ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 2,3-dimethylphenyl substituent at the N1 position and methyl groups at the 3- and 5-positions of the pyrazole ring. Pyrazole derivatives are widely studied for their antimicrobial, antioxidant, and pharmacological activities, often modulated by substituent effects on the aromatic and heterocyclic systems .
Properties
IUPAC Name |
ethyl 1-(2,3-dimethylphenyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-6-20-16(19)15-12(4)17-18(13(15)5)14-9-7-8-10(2)11(14)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGFVEYLGRAADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC(=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound. For instance, the reaction between 2,3-dimethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions can yield the desired pyrazole ring.
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Esterification: : The carboxylic acid group on the pyrazole ring is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
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Medicine: : Explored as a lead compound in drug discovery programs targeting various diseases.
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Industry: : Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrazole ring and ester group allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent variations significantly influence electronic, steric, and solubility properties. Key analogs include:
Table 1: Structural Comparison of Pyrazole Derivatives
- Electronic Effects : The 2,3-dimethylphenyl group in the target compound is electron-donating, enhancing electron density at the pyrazole ring compared to the electron-withdrawing 2,6-dichlorophenyl group in . This difference may alter reactivity in electrophilic substitutions or interactions with biological targets.
Biological Activity
Ethyl 1-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS Number: 108790-62-1) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, analgesic, and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- Boiling Point : Approximately 392.1 °C
- Density : 1.09 g/cm³
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
- Study Findings :
- A study demonstrated that derivatives with similar structures showed selective COX-2 inhibition with an index of up to 9.31, suggesting that this compound could exhibit comparable effects .
- In vivo tests using carrageenan-induced paw edema models indicated significant reduction in inflammation with minimal gastrointestinal toxicity .
2. Analgesic Activity
The analgesic potential of this compound has been explored in various models:
- Experimental Results :
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have garnered attention due to their ability to inhibit tumor growth.
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Biological Activity |
|---|---|
| Dimethyl groups on phenyl ring | Enhances lipophilicity and cellular uptake |
| Pyrazole ring | Essential for COX inhibition and anticancer activity |
Q & A
Q. How to ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed Documentation : Report exact stoichiometry, solvent grades, and equipment (e.g., microwave wattage).
- Open Data : Share raw NMR/FT-IR files in repositories like Zenodo.
- Collaborative Validation : Partner with independent labs to replicate key steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
